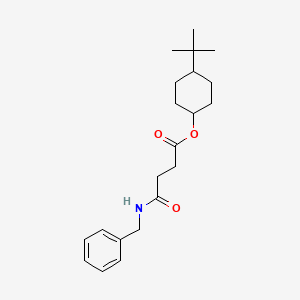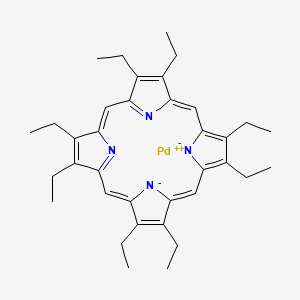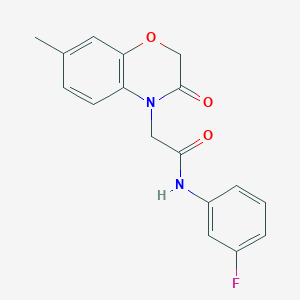
E3 ligase Ligand 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand 12 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
E3 ligase Ligand 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the ubiquitination process and developing new chemical probes.
Biology: Helps in understanding the role of ubiquitination in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer treatment.
Industry: Used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Mécanisme D'action
E3 ligase Ligand 12 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to substrate proteins. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand 12 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts MDM2-p53 interaction.
Idasanutlin: A derivative of Nutlin with improved potency and selectivity.
Thalidomide: Binds to cereblon, an E3 ligase, and modulates its activity.
This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation and therapeutic applications .
Propriétés
Formule moléculaire |
C31H42N4O6S |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38) |
Clé InChI |
SPXBMEKMIPOEMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)
![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12497441.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12497444.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)


![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)

![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12497511.png)
![5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497517.png)
![(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid](/img/structure/B12497522.png)
